UK 356618

Übersicht

Beschreibung

Es hat einen IC50-Wert von 5,9 nM, wodurch es sehr effektiv bei der Hemmung der MMP-3-Aktivität ist .

Herstellungsmethoden

Die Synthese von UK 356618 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Kupplung. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Kupplung von bestimmten Amin- und Carbonsäurederivaten umfassen, gefolgt von der Reinigung und Charakterisierung, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt hauptsächlich Hemmungsreaktionen mit Matrixmetalloproteinasen. Es ist weniger potent gegen andere Matrixmetalloproteinasen wie MMP-1, MMP-2, MMP-9, MMP-13 und MMP-14 im Vergleich zu MMP-3 . Die Verbindung unterliegt unter Standardlaborbedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das durch seine Wechselwirkung mit MMP-3 entsteht, ist der gehemmte Enzymkomplex .

Wissenschaftliche Forschungsanwendungen

UK 356618 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Wird als Referenzverbindung für die Untersuchung der Hemmung von Matrixmetalloproteinasen verwendet.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von MMP-3 in verschiedenen biologischen Prozessen zu verstehen, darunter Gewebsumbau und Entzündungen.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, an denen die MMP-3-Aktivität beteiligt ist, wie Krebs, Arthritis und Herzkreislauferkrankungen

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Matrixmetalloproteinasen abzielen, und beim Screening potenzieller MMP-Hemmer

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an die aktive Stelle der Matrixmetalloproteinase-3, wodurch deren enzymatische Aktivität gehemmt wird. Diese Hemmung verhindert den Abbau extrazellulärer Matrixkomponenten, was für Prozesse wie Gewebsumbau und Entzündungen entscheidend ist. Die molekularen Ziele von this compound umfassen die katalytische Domäne von MMP-3, und die beteiligten Wege sind diejenigen, die mit dem Abbau der extrazellulären Matrix und der Gewebsreparatur zusammenhängen .

Wirkmechanismus

Target of Action

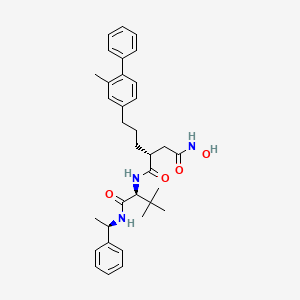

UK 356618, also known as (2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N’-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide, is a potent and selective inhibitor of matrix metalloprotease-3 (MMP-3) . MMP-3 is an enzyme that breaks down the extracellular matrix, a structural framework that surrounds and supports cells in tissues. By inhibiting MMP-3, this compound can potentially regulate various biological processes such as tissue remodeling, inflammation, and tumor progression .

Mode of Action

This compound interacts with MMP-3 by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in the suppression of MMP-3’s ability to degrade the extracellular matrix, which can influence various cellular processes .

Biochemical Pathways

The inhibition of MMP-3 by this compound affects several biochemical pathways. For instance, it can impact the tumor necrosis factor-alpha (TNF-α) pathway , which is closely involved in increasing tumor metastasis . By inhibiting MMP-3, this compound can potentially reduce the effect of TNF-α on cell migration, thereby influencing the metastasis of cancer cells .

Result of Action

The primary result of this compound’s action is the significant reduction of MMP-3 activity. This can lead to a decrease in the degradation of the extracellular matrix, potentially influencing various cellular processes such as cell migration and tumor metastasis . For example, in an in vivo study, this compound treatment significantly reduced MMP-3 activity in the brain of hyperglycemic male Wistar rats .

Vorbereitungsmethoden

The synthesis of UK 356618 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of specific amine and carboxylic acid derivatives, followed by purification and characterization to ensure high purity and potency .

Analyse Chemischer Reaktionen

UK 356618 primarily undergoes inhibition reactions with matrix metalloproteases. It is less potent against other matrix metalloproteases such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14 compared to MMP-3 . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with MMP-3 is the inhibited enzyme complex .

Vergleich Mit ähnlichen Verbindungen

UK 356618 ist einzigartig in seiner hohen Selektivität und Potenz für MMP-3 im Vergleich zu anderen Matrixmetalloproteinasen. Ähnliche Verbindungen umfassen:

MMP-1-Hemmer: Verbindungen, die Matrixmetalloproteinase-1 selektiv hemmen.

MMP-2-Hemmer: Verbindungen, die Matrixmetalloproteinase-2 selektiv hemmen.

MMP-9-Hemmer: Verbindungen, die Matrixmetalloproteinase-9 selektiv hemmen.

MMP-13-Hemmer: Verbindungen, die Matrixmetalloproteinase-13 selektiv hemmen.

MMP-14-Hemmer: Verbindungen, die Matrixmetalloproteinase-14 selektiv hemmen

This compound zeichnet sich durch einen deutlich niedrigeren IC50-Wert für MMP-3 aus, was auf eine höhere Potenz und Selektivität hinweist .

Eigenschaften

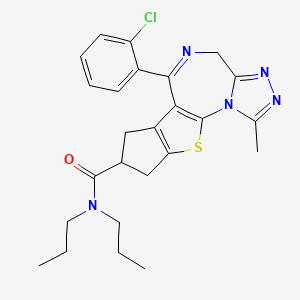

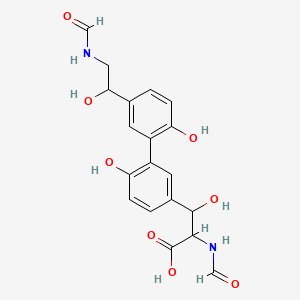

IUPAC Name |

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHRUUKMPWUYIB-HVOSOHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438778 | |

| Record name | UK-356618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230961-08-7 | |

| Record name | UK-356618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230961-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

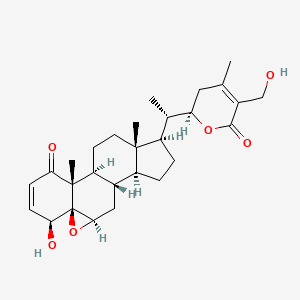

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)

![(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B1683302.png)